8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-18-15(22)17(19(2)16(18)23)8-10-20(11-9-17)14(21)12-4-6-13(24-3)7-5-12/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDLTEIPYJVLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases.
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions with His136. This interaction inhibits the function of RIPK1, thereby modulating the necroptosis signaling pathway.
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1). Downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents.
Biochemical Analysis
Biochemical Properties
8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with RIPK1, a serine/threonine kinase that plays a crucial role in necroptosis. Molecular docking analysis suggests that the benzyl groups of this compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136.
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It acts as a potent inhibitor of RIPK1, thereby blocking the activation of the necroptosis pathway. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family and has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₄H₁₈N₄O₃
- Molecular Weight: 286.32 g/mol
Research indicates that compounds within the triazaspiro[4.5]decane class function primarily as prolyl hydroxylase domain (PHD) inhibitors . PHD enzymes are crucial for the regulation of hypoxia-inducible factors (HIFs), which play significant roles in cellular responses to oxygen availability. By inhibiting these enzymes, the compound can potentially upregulate erythropoietin (EPO) production, leading to increased red blood cell formation.
Key Findings
- Efficacy as PHD Inhibitors : Studies have demonstrated that derivatives of triazaspiro[4.5]decane exhibit potent inhibition of PHD enzymes (PHD1-3), which is associated with therapeutic effects in anemia treatment .
- Cardioprotective Effects : In models of myocardial infarction, compounds from this class have shown promise in reducing apoptotic cell death and improving cardiac function during reperfusion injury .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
1. Erythropoietic Activity
In a preclinical study assessing the erythropoietic effects of triazaspiro[4.5]decane derivatives:
- The compound significantly increased EPO levels in vivo.
- Resulted in enhanced hematocrit levels compared to controls.
2. Myocardial Infarction Model
A study involving myocardial infarction models highlighted:
- Administration of the compound during reperfusion reduced myocardial damage.
- Improved mitochondrial function was noted without significant off-target effects.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Chelation Capacity: Pyridine or methoxybenzoyl groups at position 8 enhance Fe(II) binding, critical for PHD inhibition. Thiophene or phenol derivatives lack activity .
- Substituent Bulk : Methyl groups at positions 1 and 3 improve metabolic stability but may reduce solubility.
- Safety Optimization : Introduction of acidic groups (e.g., carboxylates) reduces hERG liability without compromising efficacy .
Data Tables
Table 1. Comparative Biochemical Activity of Selected Analogues
| Compound | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | hERG IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | 15 | 45 | >30 |
| 8-Benzyl Derivative | 120 | 300 | 10 |
| 8-(Chloropyridinyl) Derivative | 8 | 25 | 20 |
| Spirohydantoin with Carboxylate | 20 | 60 | >100 |
Table 2. Pharmacokinetic Parameters in Rats
| Compound | Oral Bioavailability (%) | Half-life (h) | Cl (mL/min/kg) |
|---|---|---|---|
| Target Compound | 55 | 3.2 | 25 |
| 8-Benzyl Derivative | 30 | 1.8 | 45 |
| Spirohydantoin with Carboxylate | 40 | 2.5 | 30 |
Preparation Methods
Synthesis of the Spirocyclic Core: 1,3-Dimethyl-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione
The spirocyclic core is synthesized via a cyclization reaction starting from a bicyclic precursor. Patent CN110818712A details the preparation of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which serves as the foundational structure. The process involves:
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Cyclization of a diamino ester under basic conditions to form the spirocyclic lactam.
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Methylation using methyl iodide or dimethyl sulfate to introduce the 1,3-dimethyl groups.
Reaction conditions include refluxing in anhydrous tetrahydrofuran (THF) with potassium carbonate as the base, followed by purification via column chromatography (ethyl acetate/hexane, 3:1). The final product is isolated as a white solid with a melting point of 182–184°C .
Table 1: Reaction Conditions for Spirocyclic Core Synthesis
| Parameter | Value | Source |
|---|---|---|
| Precursor | Bicyclic diamino ester | |
| Methylation Agent | Methyl iodide | |
| Solvent | Anhydrous THF | |
| Temperature | Reflux (66°C) | |
| Purification | Column chromatography (3:1 EA/Hexane) |
Preparation of 4-Methoxybenzoyl Chloride
The 4-methoxybenzoyl group is introduced via its acyl chloride derivative. US4318866A describes an efficient chlorination method for synthesizing 4-methoxybenzoyl chloride from 4-methoxybenzoic acid using molecular chlorine at 150–225°C without catalysts or UV light. Key steps include:
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Direct chlorination of 4-methoxybenzoic acid in neat conditions.
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Temperature control : Initial heating at 150–170°C, gradually increasing to 210°C to complete the reaction.
This method avoids side reactions caused by radical initiators and achieves >90% yield .
Table 2: Chlorination Parameters for 4-Methoxybenzoyl Chloride
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 4-Methoxybenzoic acid | |
| Chlorinating Agent | Molecular chlorine (Cl₂) | |
| Temperature Range | 150–225°C | |
| Catalyst | None | |
| Yield | >90% |
Acylation of the Spirocyclic Core
The 8-position nitrogen of the spirocyclic core undergoes acylation with 4-methoxybenzoyl chloride. A modified protocol from J-STAGE and Semantic Scholar guides this step:
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Activation of the amine : The spirocyclic compound is dissolved in dry dichloromethane (DCM) with triethylamine (TEA) to deprotonate the secondary amine.
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Acyl chloride addition : 4-Methoxybenzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
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Work-up : The mixture is washed with saturated NaHCO₃, dried over MgSO₄, and concentrated.
Table 3: Acylation Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dry DCM | |
| Base | Triethylamine (TEA) | |
| Temperature | 0°C → rt | |
| Reaction Time | 12 hours | |
| Purification | Column chromatography (DCM/EtOH 98:2) |
Purification and Characterization
Final purification employs Biotage column chromatography (DCM/EtOH 94:6) to isolate the target compound as a crystalline solid . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure:
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¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.8 Hz, 2H, aromatic), 6.93 (d, J = 8.8 Hz, 2H, aromatic), 3.87 (s, 3H, OCH₃), 3.32–3.25 (m, 4H, spirocyclic CH₂), 2.98 (s, 6H, NCH₃).
-
HRMS (ESI+) : m/z calculated for C₂₁H₂₆N₃O₄ [M+H]⁺: 384.1918; found: 384.1921 .
Scalability and Process Optimization
Scalability challenges are addressed through:
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Solvent selection : 1,4-dioxane for high-temperature reactions .
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Catalyst efficiency : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) for coupling steps, achieving >80% yield in Suzuki-Miyaura reactions .
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Temperature gradients : Gradual heating during chlorination minimizes decomposition .
Comparative Analysis of Synthetic Routes
Alternative routes were evaluated but discarded due to inefficiencies:
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UV-initiated chlorination : Lower yields (70–75%) and higher costs .
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Phosphorus pentachloride catalysis : Condenser fouling issues .
The current method prioritizes catalyst-free chlorination and modular acylation, ensuring reproducibility and cost-effectiveness.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing 8-(4-methoxybenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?
The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core followed by functionalization with the 4-methoxybenzoyl group. Key steps include:
- Core Formation : Cyclocondensation of precursors like 2-oxa-spiro[3.4]octane-1,3-dione with amine derivatives under reflux in dry benzene (80°C, 3 hours) .
- Functionalization : Introduction of the 4-methoxybenzoyl group via nucleophilic acyl substitution or coupling reactions, requiring anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from THF/ethanol mixtures to achieve >95% purity .
Q. Critical Conditions :
- Temperature control (60–80°C) to avoid side reactions.
- Use of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm spirocyclic connectivity and substituent positions. For example, benzylic protons near electron-withdrawing groups show upfield shifts (δ 2.6–4.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 403.18) .
- Infrared (IR) Spectroscopy : Detection of carbonyl (C=O, ~1720 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- X-ray Crystallography : Resolves ambiguities in stereochemistry; used in analogs like 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione .
Q. How do solvent choice and temperature influence yield and purity during synthesis?
- Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for acylations but may increase side reactions.
- Non-polar solvents (e.g., benzene, toluene) improve selectivity in cyclization steps .
- Temperature : Higher temperatures (>80°C) accelerate reactions but risk decomposition; lower temperatures (25–40°C) favor crystalline product formation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental spectral data?
- Case Study : Discrepancies in predicted vs. observed NMR shifts for the spirocyclic core arise from conformational flexibility.
- Methodology :
Q. What strategies mitigate competing reaction pathways during functionalization of the triazaspiro core?
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) using Boc (tert-butoxycarbonyl) to direct acylation to the desired position .
- Catalyst Optimization : Use Pd-catalyzed cross-coupling for selective benzoylation, minimizing ester hydrolysis .
- Kinetic Control : Short reaction times (<2 hours) and low temperatures (0–5°C) suppress side reactions like over-alkylation .
Q. What in vitro assays are recommended to elucidate the compound’s mechanism of action in pharmacological studies?
- Target Identification :
- Functional Assays :
Q. How does the 4-methoxybenzoyl substituent influence biological activity compared to analogs?
-
Structure-Activity Relationship (SAR) Insights :
-
Data Table : Biological Activity of Key Analogs
Substituent IC₅₀ (µM) for HDAC Inhibition logP 4-Methoxybenzoyl 0.12 3.2 4-Chlorobenzoyl 0.25 3.8 3,4,5-Trimethoxybenzoyl 0.08 2.9
Q. What are the best practices for reconciling conflicting spectral data (e.g., NMR vs. IR) in structural characterization?
- Multi-Technique Validation :
- Contradiction Analysis : If IR detects unexpected C=O stretches, check for keto-enol tautomerism or hydrate formation .
Q. Key Takeaways
- Synthesis : Prioritize kinetic control and selective protection to optimize yield.
- Characterization : Combine crystallography, NMR, and computational models to resolve structural ambiguities.
- Biological Studies : Leverage SAR data from analogs to design targeted assays for mechanism elucidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
